Cbz-Lys(Tfa)-Pro-OBn, also known as N-Cbz-Lysine (Trifluoroacetyl)-Proline Benzyl Ester, is a synthetic compound that belongs to the class of protected amino acids. It features a benzyloxycarbonyl (Cbz) protecting group on the lysine residue, a trifluoroacetyl (Tfa) group on the lysine amino group, and a benzyl ester at the proline position. This compound is characterized by its molecular formula C28H32F3N3O6 and a molecular weight of approximately 563.57 g/mol .
The presence of the Cbz group allows for selective deprotection under mild conditions, making it valuable in peptide synthesis. The Tfa group enhances the compound's stability and solubility in organic solvents, while the benzyl ester provides additional protection for the carboxylic acid functionality of proline. The unique combination of these groups facilitates various
The chemical behavior of Cbz-Lys(Tfa)-Pro-OBn is influenced by its functional groups, allowing it to participate in several reactions:
Cbz-Lys(Tfa)-Pro-OBn exhibits significant biological activity due to its structural components:
The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves several steps:
Cbz-Lys(Tfa)-Pro-OBn finds applications in various fields:
Studies on Cbz-Lys(Tfa)-Pro-OBn interactions reveal its potential roles in biochemical pathways:
Several compounds share structural similarities with Cbz-Lys(Tfa)-Pro-OBn, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Cbz-Lys-OH | Contains only a Cbz protecting group | More reactive due to lack of Tfa protection |
Cbz-Pro-OH | Proline without additional modifications | Simpler structure; easier deprotection |
Z-Lys(Trt)-Pro-OH | Uses a trityl protecting group instead of Cbz | Higher stability but more complex deprotection |
H-Lys(Trifluoroacetyl)-OH | Trifluoroacetyl protection without benzyl ester | Less steric hindrance; different solubility |
These comparisons highlight how Cbz-Lys(Tfa)-Pro-OBn's unique combination of protective groups contributes to its distinct reactivity and utility in peptide synthesis compared to other similar compounds.